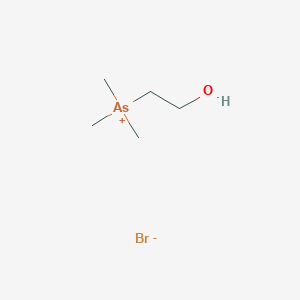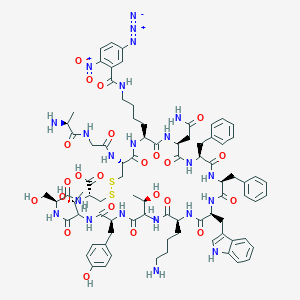
ARSENOCHOLINE BROMIDE
Vue d'ensemble
Description
(2-Hydroxyethyl)trimethylarsonium bromide, also known as (2-Hydroxyethyl)trimethylarsonium bromide, is a useful research compound. Its molecular formula is C5H14AsBrO and its molecular weight is 244.99 g/mol. The purity is usually 95%.
The exact mass of the compound (2-Hydroxyethyl)trimethylarsonium bromide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 278784. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2-Hydroxyethyl)trimethylarsonium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Hydroxyethyl)trimethylarsonium bromide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Détection de l'arsenic dans l'eau potable
Le bromure d'arsénocholine peut être utilisé dans le développement de techniques analytiques pour la détection et la détermination de l'arsenic dans l'eau potable . L'arsenic se présente dans l'environnement naturel sous quatre états d'oxydation et son comportement change en fonction des conditions biotiques ou abiotiques de l'eau . L'apport mondial d'arsenic par l'eau potable et les aliments a considérablement augmenté ces dernières années . Par conséquent, il est essentiel que des systèmes de détection analytique rapides, fiables, sensibles et rentables soient mis au point et mis en œuvre .
Analyse de la spéciation de l'arsenic dans les échantillons environnementaux marins
Une autre application du bromure d'arsénocholine est l'analyse de la spéciation de l'arsenic dans les échantillons environnementaux marins . Cette étude décrit le développement d'une méthode rapide améliorée pour la quantification des espèces d'arsenic, y compris l'arsénite (As III), l'arséniate (As V), l'arsénocholine (AsC), l'arsénobétaine (AsB), l'acide diméthylarsinique (DMA) et l'acide monométhylarsonique (MMA), dans des échantillons d'algues, de sédiments et d'eau de mer à l'aide de la chromatographie liquide haute performance/spectrométrie de masse à plasma à couplage inductif (HPLC/ICP-MS) .
Réactif chimique pour la recherche
Le bromure d'arsénocholine est également fabriqué et distribué comme réactif chimique pour la recherche
Mécanisme D'action
Target of Action
Arsenic compounds are known to interact with thiol groups (–sh) that are frequently located at the active sites of enzymes, disrupting their catalytic activities .
Mode of Action
Arsenic compounds, in general, can undergo a series of redox reactions, resistance mechanisms, and methylation/demethylation processes . These processes can lead to the formation of various arsenic metabolites .
Biochemical Pathways
Arsenocholine Bromide may be involved in several biochemical pathways. Arsenate, a pentavalent inorganic arsenic compound, can be biotransformed into As-containing ribosides (arsenosugars), which uniquely contain ribose in their molecules . Arsenosugars within dead algae are most likely biotransformed by microbial activity into arsenobetaine (a major arsenic compound in marine animals) via arsenocholine .
Result of Action
Arsenic compounds can have a wide range of effects, including disruption of enzyme activity and potential toxicity .
Analyse Biochimique
Biochemical Properties
Arsenocholine Bromide is an organoarsenic compound . It is known to be involved in the metabolism of arsenic, a toxic metalloid. Arsenocholine is rapidly metabolized to arsenobetaine, which is essentially harmless .
Cellular Effects
It can damage DNA, deregulate the cell cycle, stimulate angiogenesis, block apoptosis and lead to cancer
Molecular Mechanism
Arsenic compounds are known to interact with thiol groups (–SH) that are frequently located at the active sites of enzymes, disrupting their catalytic activities
Temporal Effects in Laboratory Settings
Information on the temporal effects of this compound in laboratory settings is limited. Arsenic compounds are known to exhibit varying effects over time, depending on their form and concentration .
Dosage Effects in Animal Models
Arsenic compounds are known to have varying effects at different dosages, with potential toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in the metabolism of arsenic. Arsenocholine is rapidly metabolized to arsenobetaine .
Transport and Distribution
Arsenic compounds are known to be transported and distributed within cells and tissues, with potential interactions with various transporters or binding proteins .
Propriétés
IUPAC Name |
2-hydroxyethyl(trimethyl)arsanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14AsO.BrH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAOPYVPUIYJGC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[As+](C)(C)CCO.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14AsBrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90992465 | |
| Record name | (2-Hydroxyethyl)(trimethyl)arsanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90992465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71802-31-8 | |
| Record name | Arsonium, (2-hydroxyethyl)trimethyl-, bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071802318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ANTINEOPLASTIC-278784 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=278784 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Hydroxyethyl)(trimethyl)arsanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90992465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxyethyl(trimethyl)arsanium;bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S)-3-[[(2S)-2-[[(2S)-2-[[(1R,4S,7S,10S,13S,16S,19S,22S,25R,28S,31R,36R,39S,42S,45S)-31-amino-7,13-bis(4-aminobutyl)-22-benzyl-4-(2-carboxyethyl)-10-(carboxymethyl)-19,28-bis[(1R)-1-hydroxyethyl]-16,39,42-tris[(4-hydroxyphenyl)methyl]-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-45-propan-2-yl-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B144341.png)












